molecular formula C13H16O4 B14203015 Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester CAS No. 828933-84-2

Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester

Cat. No.: B14203015
CAS No.: 828933-84-2
M. Wt: 236.26 g/mol
InChI Key: PUHDQIXNJHXZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is a chemical compound with the molecular formula C13H18O4. It is also known as tert-butyl 2-formyl-4-methylphenyl carbonate. This compound is an ester derivative of carbonic acid and is characterized by the presence of a tert-butyl group and a formyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester typically involves the reaction of 2-formyl-4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 2-carboxy-4-methylphenyl carbonate

    Reduction: 2-hydroxymethyl-4-methylphenyl carbonate

    Substitution: Depending on the nucleophile, products such as tert-butyl 2-amino-4-methylphenyl carbonate or tert-butyl 2-alkoxy-4-methylphenyl carbonate

Scientific Research Applications

Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is primarily related to its ability to undergo hydrolysis, releasing the active formyl and phenyl groups. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in drug delivery, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl phenyl carbonate
  • tert-Butyl 4-methylphenyl carbonate
  • tert-Butyl 2-hydroxy-4-methylphenyl carbonate

Uniqueness

Carbonic acid, 1,1-dimethylethyl 2-formyl-4-methylphenyl ester is unique due to the presence of both a formyl group and a tert-butyl ester group on the phenyl ring

Properties

CAS No.

828933-84-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl (2-formyl-4-methylphenyl) carbonate

InChI

InChI=1S/C13H16O4/c1-9-5-6-11(10(7-9)8-14)16-12(15)17-13(2,3)4/h5-8H,1-4H3

InChI Key

PUHDQIXNJHXZFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.